4-Chlorohippuric acid

Catalog No.
S793665
CAS No.
13450-77-6
M.F
C9H8ClNO3
M. Wt
213.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlorohippuric acid

CAS Number

13450-77-6

Product Name

4-Chlorohippuric acid

IUPAC Name

2-[(4-chlorobenzoyl)amino]acetic acid

Molecular Formula

C9H8ClNO3

Molecular Weight

213.62 g/mol

InChI

InChI=1S/C9H8ClNO3/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13)

InChI Key

COYZIYOEXGRBHQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NCC(=O)O)Cl

Synonyms

4-chlorobenzoylglycine, 4-chlorohippuric acid, 4-chlorohippuric acid, potassium salt, 4-chlorohippuric acid, silver salt, 4-chlorohippuric acid, sodium salt

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)O)Cl

The exact mass of the compound 4-Chlorohippuric acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Keto Acids - Hippurates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Chlorohippuric acid is a halogenated N-acylglycine derivative characterized by a 4-chlorobenzoyl group conjugated to a glycine backbone. Exhibiting a stable melting point profile (144–149°C) and reliable solubility in polar organic solvents, it is primarily procured as a high-purity analytical reference standard for pharmacokinetic tracking and environmental toxicology monitoring. Beyond its role as a definitive biomarker, its para-chloro substitution provides enhanced chemical stability and distinct hydrophobic binding kinetics compared to unsubstituted hippuric acid. This makes it an essential material for precise LC-MS/MS assay calibration, mass-balance recovery studies, and advanced enzymatic profiling involving monooxygenases and cytochrome P450 [1].

Substituting 4-chlorohippuric acid with unsubstituted hippuric acid or alternative halogenated analogs fundamentally compromises both analytical accuracy and enzymatic assay integrity. In environmental monitoring, 4-chlorohippuric acid is the structurally exact, major urinary metabolite of specific agrochemicals (such as thiobencarb) and veterinary APIs. Using a generic hippurate standard prevents accurate mass-balance quantification, leading to severe underestimations of exposure. Furthermore, in enzymatic studies targeting peptidylglycine alpha-hydroxylating monooxygenase (PHM), the para-chloro substitution dictates specific steric and electronic interactions within the enzyme's active site cleft. These interactions yield distinct Michaelis-Menten kinetics (Km/Vmax) and substrate stability profiles that cannot be replicated by non-chlorinated or ortho/meta-substituted alternatives [1].

Absolute Quantification as a Major Urinary Metabolite in Agrochemical Exposure

In environmental toxicology and exposure studies, 4-chlorohippuric acid serves as the primary urinary biomarker for the herbicide thiobencarb. Quantitative mass-balance recovery studies demonstrate that 4-chlorohippuric acid accounts for 74–81% of the administered dose in mammalian urine. In stark contrast, secondary metabolites like 4-chlorobenzoic acid represent less than 10% of the dose. This massive quantitative differential mandates the procurement of high-purity 4-chlorohippuric acid for accurate environmental exposure calibration, as relying on secondary metabolites would lead to a near-total failure in exposure quantification [1].

Evidence DimensionUrinary metabolite recovery (mass balance)
Target Compound Data4-Chlorohippuric acid (74–81% of administered dose)
Comparator Or Baseline4-Chlorobenzoic acid (<10% of administered dose)
Quantified Difference7.4x to 8.1x higher recovery concentration in urine
ConditionsMammalian in vivo exposure model, urinary excretion analysis

Procuring the exact 4-chlorohippuric acid standard is mandatory for regulatory-compliant LC-MS/MS quantification of agrochemical exposure, as it captures the vast majority of the excreted dose.

Analytical Resolution in Multi-Residue Veterinary Screening

For food safety and veterinary residue monitoring, 4-chlorohippuric acid (PCHA) is utilized alongside 4-chlorobenzoic acid (PCBA) to track the metabolism of the anti-coccidial drug robenidine hydrochloride. In validated HPLC-HESI-MS/MS workflows, 4-chlorohippuric acid demonstrates a distinct retention time (approx. 4.26 min) compared to the parent compound (3.37 min) and PCBA (6.76 min). This baseline chromatographic separation, combined with its specific m/z transitions in negative ion mode, ensures zero peak overlap. This allows laboratories to achieve precise limit-of-quantitation (LOQ) determinations down to the µg/kg range without interference from the parent API [1].

Evidence DimensionChromatographic resolution and retention time
Target Compound Data4-Chlorohippuric acid (RT ~4.26 min, distinct m/z)
Comparator Or BaselineRobenidine parent compound (RT ~3.37 min)
Quantified DifferenceComplete baseline separation enabling simultaneous multi-residue quantification
ConditionsHPLC-HESI-MS/MS residue analysis in biological tissue and water matrices

Laboratories must procure this specific metabolite standard to validate chromatographic separation and prevent false positives during high-throughput veterinary drug residue screening.

Enhanced Enzymatic Substrate Affinity in Monooxygenase Assays

In structural biology and enzyme kinetic studies involving peptidylglycine alpha-hydroxylating monooxygenase (PHM), substituted hippurates demonstrate significantly altered binding profiles compared to the baseline substrate. The incorporation of a para-chloro substitution leverages extensive contact with hydrophobic amino acids in the enzyme's active site cleft. This structural modification results in high chemical stability and tighter binding affinities compared to unsubstituted hippuric acid. The distinct (V/K)app and Km parameters of halogenated analogs make the 4-chloro derivative a highly stable and specific substrate for mapping active-site topography that generic hippurates cannot accurately resolve [1].

Evidence DimensionEnzyme active-site binding affinity and stability
Target Compound Data4-Chlorohippuric acid (Enhanced hydrophobic active-site contact)
Comparator Or BaselineHippuric acid (Baseline substrate)
Quantified DifferenceSignificantly higher chemical stability and modulated Ki/Km parameters
ConditionsIn vitro peptidylglycine alpha-hydroxylating monooxygenase (PHM) amidation assay

Researchers require 4-chlorohippuric acid to accurately probe hydrophobic interactions in monooxygenase active sites, a task for which baseline hippuric acid is structurally inadequate.

Calibration Standard for Agrochemical and Veterinary Residue LC-MS/MS

Directly following from its role as a primary >74% mass-balance metabolite, 4-chlorohippuric acid is the critical analytical reference standard for quantifying thiobencarb and robenidine exposure. It is deployed in high-throughput LC-MS/MS and HPLC-HESI-MS/MS workflows for environmental water testing, soil dissipation studies, and food-producing animal residue monitoring, where accurate limit-of-quantitation (LOQ) calibration is legally mandated[1].

Substrate for Cytochrome P450 and PHM Kinetic Profiling

Due to its high chemical stability and specific para-chloro hydrophobic interactions, this compound is utilized as a specialized substrate in in vitro enzymatic assays. It allows researchers to precisely determine Vmax and Km parameters for peptidylglycine alpha-hydroxylating monooxygenase (PHM) and specific cytochrome P450 isoforms, outperforming generic hippurates in active-site mapping and inhibitor screening[2].

Precursor for Halogenated Peptidomimetics and Oxazolones

Leveraging its stable melting point (144–149°C) and defined reactivity, 4-chlorohippuric acid serves as a reliable building block in organic synthesis. It is specifically procured for the synthesis of 4-chloro-substituted oxazolones (azlactones) and custom peptidomimetics where the para-chloro group is required for downstream cross-coupling or specific structural conformation .

XLogP3

0.4

UNII

92HJ692NVA

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

13450-77-6

Wikipedia

4-chlorohippuric acid

Dates

Last modified: 08-15-2023

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